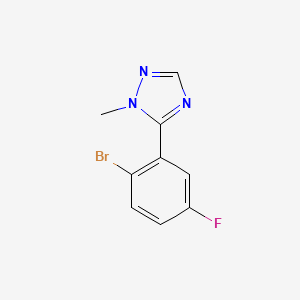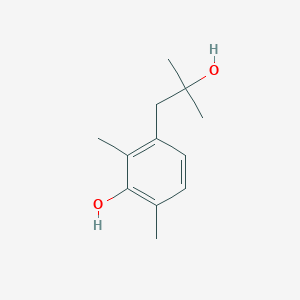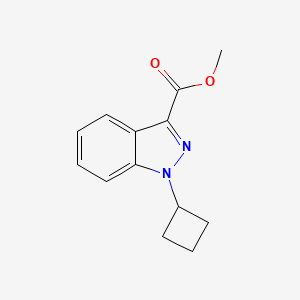
6-(2-Fluorophenyl)nicotinonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-(2-Fluorophenyl)nicotinonitrile is an organic compound that belongs to the class of nicotinonitriles It is characterized by the presence of a fluorophenyl group attached to the sixth position of the nicotinonitrile structure
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 6-(2-Fluorophenyl)nicotinonitrile typically involves the reaction of 2-fluorobenzaldehyde with malononitrile in the presence of a base, followed by cyclization to form the desired nicotinonitrile structure. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like piperidine or ammonium acetate.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
化学反应分析
Types of Reactions: 6-(2-Fluorophenyl)nicotinonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitrile group to primary amines.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic ring, particularly at positions ortho and para to the fluorine atom.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using lithium aluminum hydride.
Substitution: Halogenation using bromine or chlorine, nitration using nitric acid, and sulfonation using sulfuric acid.
Major Products:
Oxidation: 6-(2-Fluorophenyl)nicotinic acid.
Reduction: 6-(2-Fluorophenyl)nicotinamide.
Substitution: Various substituted derivatives depending on the reagents used.
科学研究应用
6-(2-Fluorophenyl)nicotinonitrile has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays and as a building block for bioactive compounds.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
作用机制
The mechanism of action of 6-(2-Fluorophenyl)nicotinonitrile involves its interaction with specific molecular targets. In medicinal chemistry, it may act by inhibiting enzymes or receptors involved in disease pathways. For example, it could inhibit protein kinases or other enzymes critical for cancer cell proliferation . The fluorophenyl group enhances its binding affinity and specificity towards these targets.
相似化合物的比较
- 6-(2-Chlorophenyl)nicotinonitrile
- 6-(2-Bromophenyl)nicotinonitrile
- 6-(2-Methylphenyl)nicotinonitrile
Comparison: 6-(2-Fluorophenyl)nicotinonitrile is unique due to the presence of the fluorine atom, which imparts distinct electronic and steric properties. Fluorine’s high electronegativity and small size influence the compound’s reactivity and interaction with biological targets. Compared to its chloro, bromo, and methyl analogs, the fluorinated derivative often exhibits enhanced stability and bioactivity, making it a valuable compound in drug discovery and materials science .
属性
分子式 |
C12H7FN2 |
|---|---|
分子量 |
198.20 g/mol |
IUPAC 名称 |
6-(2-fluorophenyl)pyridine-3-carbonitrile |
InChI |
InChI=1S/C12H7FN2/c13-11-4-2-1-3-10(11)12-6-5-9(7-14)8-15-12/h1-6,8H |
InChI 键 |
XYAOOGDXDRRDPV-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C(=C1)C2=NC=C(C=C2)C#N)F |
产品来源 |
United States |
Synthesis routes and methods
Procedure details







体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
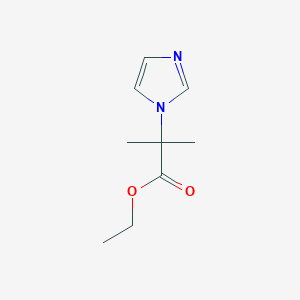
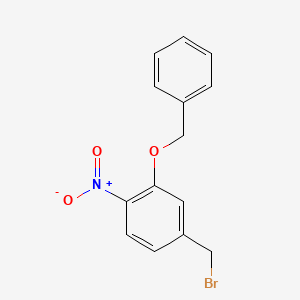
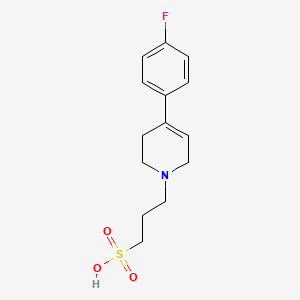
acetate](/img/structure/B8484951.png)
![5,6-Dimethoxybenzo[b]thiophene-2-carbonyl chloride](/img/structure/B8484957.png)
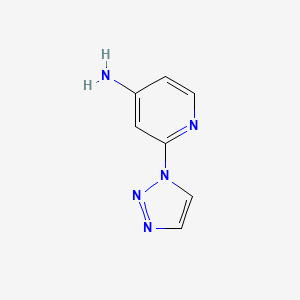
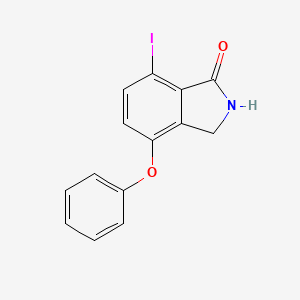
![diexo-(3-Amino-bicyclo[2.2.1]hept-2-yl)-methanol](/img/structure/B8484981.png)
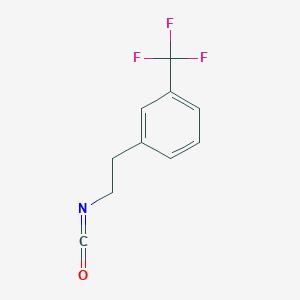
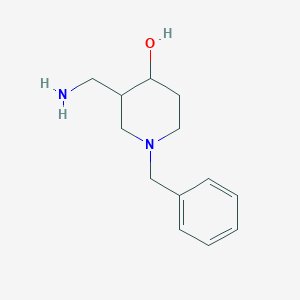
![morpholin-4-yl(4,5,6,7-tetrahydrothieno[3,2-c]pyridin-2-yl)methanone](/img/structure/B8485002.png)
